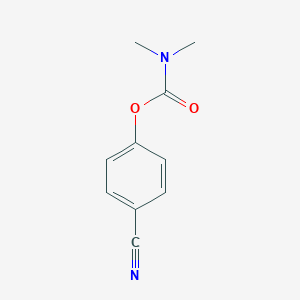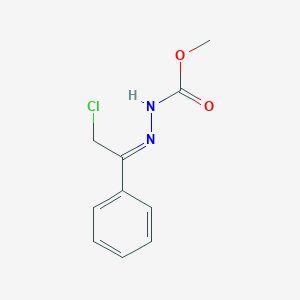
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate, also known as Methyl Clomazone, is a chemical compound that belongs to the family of hydrazines. It is widely used in the field of agricultural research as a herbicide due to its ability to selectively control the growth of weeds in crops.
作用機序
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been found to have a low toxicity to mammals. However, it can cause eye and skin irritation upon contact. The compound is rapidly metabolized and excreted in the urine. In plants, the compound causes chlorosis and necrosis, leading to the death of the plant.
実験室実験の利点と制限
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to control the growth of weeds in crops without harming the crop itself. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone. One area of interest is the development of new formulations that improve the solubility and efficacy of the compound. Another area of interest is the study of the compound's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone as a tool for studying the biosynthesis of carotenoids in non-plant organisms.
合成法
The synthesis of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone involves the reaction of 2-chloro-1-phenylethylidene hydrazinecarboxylate with methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained in the form of a yellow solid which is further purified by recrystallization.
科学的研究の応用
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybean, cotton, and peanuts. The compound has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds.
特性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
methyl N-[(Z)-(2-chloro-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)13-12-9(7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)/b12-9+ |
InChIキー |
ZQFXUKCVSYCSEQ-FMIVXFBMSA-N |
異性体SMILES |
COC(=O)N/N=C(\CCl)/C1=CC=CC=C1 |
SMILES |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
正規SMILES |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



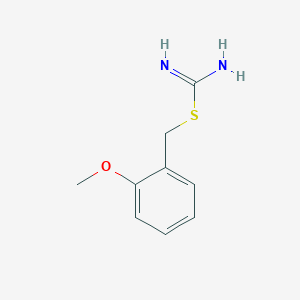
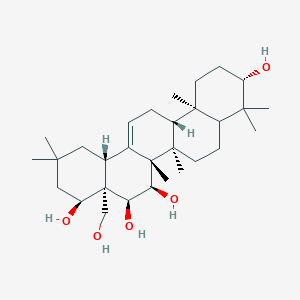

![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)

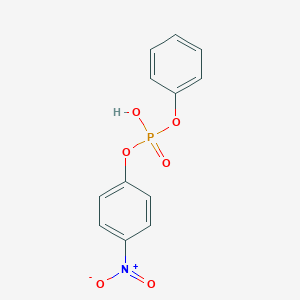

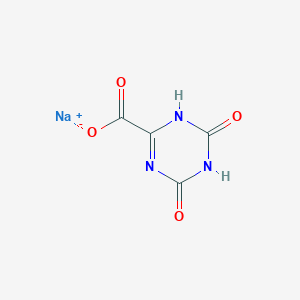
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
